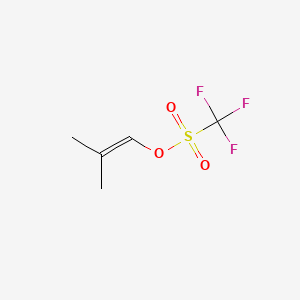
2-Methyl-1-propenyl trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-propenyl trifluoromethanesulfonate is an organic compound with the molecular formula C5H7F3O3S. It is a trifluoromethanesulfonate ester, known for its strong electrophilic properties. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-1-propenyl trifluoromethanesulfonate can be synthesized through the reaction of 2-methyl-1-propenol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include distillation and purification steps to remove impurities and by-products .
化学反应分析
Types of Reactions
2-Methyl-1-propenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound is highly reactive towards nucleophiles due to the presence of the trifluoromethanesulfonate group.
Elimination Reactions: It can participate in elimination reactions to form alkenes.
Addition Reactions: The double bond in the propenyl group allows for addition reactions with electrophiles
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve solvents like dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reaction .
Major Products Formed
The major products formed from reactions with this compound depend on the type of nucleophile and reaction conditions. For example, reactions with amines can produce amides, while reactions with alcohols can yield ethers .
科学研究应用
2-Methyl-1-propenyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Pharmaceutical Research: This compound is employed in the development of new drugs and medicinal compounds.
Material Science: It is used in the preparation of advanced materials with specific properties.
Biological Studies: Researchers use this compound to study biochemical pathways and interactions
作用机制
The mechanism of action of 2-Methyl-1-propenyl trifluoromethanesulfonate involves its strong electrophilic nature, which allows it to react readily with nucleophiles. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
相似化合物的比较
Similar Compounds
Methyl trifluoromethanesulfonate: Another trifluoromethanesulfonate ester with similar reactivity but different structural properties.
Ethyl trifluoromethanesulfonate: Similar in reactivity but with an ethyl group instead of a propenyl group.
Uniqueness
2-Methyl-1-propenyl trifluoromethanesulfonate is unique due to its specific structure, which combines the reactivity of the trifluoromethanesulfonate group with the versatility of the propenyl group. This combination allows for a wide range of chemical reactions and applications in various fields .
生物活性
2-Methyl-1-propenyl trifluoromethanesulfonate (also known as 2-Methyl-1-propenyl triflate) is an organosulfur compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields such as medicinal chemistry and biochemistry.
Synthesis of this compound
The synthesis of 2-Methyl-1-propenyl triflate typically involves the reaction of 2-methyl-1-propenol with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base. The reaction proceeds as follows:
This method provides a high yield of the desired triflate, which can be further purified through distillation or chromatography.
Research indicates that 2-Methyl-1-propenyl triflate exhibits various biological activities, primarily attributed to its electrophilic nature. It can act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity is crucial for its potential therapeutic applications.
Anticancer Activity
Studies have demonstrated that 2-Methyl-1-propenyl triflate shows significant anticancer properties. For instance, it has been observed to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MGC-803 | 5.1 | Apoptosis via caspase activation |
| HGC-27 | 7.6 | Cell cycle arrest at G2/M phase |
Antimicrobial Properties
In addition to its anticancer effects, 2-Methyl-1-propenyl triflate has shown antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 10 |
| Staphylococcus aureus | 15 |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of 2-Methyl-1-propenyl triflate in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against multidrug-resistant strains. The findings suggested that it could serve as a lead compound for developing new antibiotics.
属性
CAS 编号 |
53282-30-7 |
|---|---|
分子式 |
C5H7F3O3S |
分子量 |
204.17 g/mol |
IUPAC 名称 |
2-methylprop-1-enyl trifluoromethanesulfonate |
InChI |
InChI=1S/C5H7F3O3S/c1-4(2)3-11-12(9,10)5(6,7)8/h3H,1-2H3 |
InChI 键 |
ZBMXEMUYHOPIKB-UHFFFAOYSA-N |
规范 SMILES |
CC(=COS(=O)(=O)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















